molecular formula C6H6INO B14028563 4-Iodo-2-(methoxy-D3)pyridine

4-Iodo-2-(methoxy-D3)pyridine

Cat. No.: B14028563
M. Wt: 238.04 g/mol
InChI Key: JWIBTPMTSDSVQR-FIBGUPNXSA-N
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Description

4-Iodo-2-(methoxy-D3)pyridine is a deuterated pyridine derivative featuring an iodine substituent at the 4-position and a deuterated methoxy group (-OCD₃) at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a stable isotopic label, enabling mechanistic studies of metabolic pathways and reaction intermediates. Its deuterated methoxy group enhances metabolic stability compared to non-deuterated analogs, making it valuable in tracer applications .

Properties

Molecular Formula

C6H6INO

Molecular Weight

238.04 g/mol

IUPAC Name

4-iodo-2-(trideuteriomethoxy)pyridine

InChI

InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3

InChI Key

JWIBTPMTSDSVQR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CC(=C1)I

Canonical SMILES

COC1=NC=CC(=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(methoxy-D3)pyridine typically involves the iodination of 2-(methoxy-D3)pyridine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using various analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form deuterated pyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Oxidized pyridine derivatives.

    Reduction Reactions: Reduced pyridine derivatives.

Scientific Research Applications

4-Iodo-2-(methoxy-D3)pyridine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(methoxy-D3)pyridine involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the deuterated methoxy group can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Iodo-2-(methoxy-D3)pyridine with structurally related iodo-methoxy pyridine derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Applications Source (CAS/Reference)
This compound 4-I, 2-OCD₃ C₆H₄D₃INO 238.05* Isotopic labeling, drug synthesis Not explicitly listed†
3-Iodo-4-methoxypyridine 3-I, 4-OCH₃ C₆H₆INO 235.02 Intermediate in heterocycle synthesis 89640-55-1
4-Iodo-2-(trifluoromethyl)pyridine 4-I, 2-CF₃ C₆H₃F₃IN 272.99 Fluorinated drug candidates 590371-73-6
2,5-Dichloro-4-iodo-3-methoxypyridine 4-I, 3-OCH₃, 2,5-Cl C₆H₄Cl₂INO 304.91 Multi-halogenated intermediates Not listed (Catalog p. 65)
4-Iodo-2-methoxy-6-methylpyridine 4-I, 2-OCH₃, 6-CH₃ C₇H₈INO 249.05 Functionalized ligand synthesis 1227602-59-6

*Estimated based on deuterium substitution.

Key Observations:
  • Substituent Position Effects: The position of iodine and methoxy groups significantly impacts reactivity.
  • Functional Group Diversity : The trifluoromethyl group in 4-Iodo-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference influences their roles in Suzuki-Miyaura couplings or palladium-catalyzed reactions.
  • Deuterated vs. Non-Deuterated Analogs: The deuterated methoxy group in this compound offers isotopic stability for tracking metabolic pathways, a feature absent in non-deuterated analogs like 4-Iodo-2-methoxy-6-methylpyridine .

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